Alkaline Phosphatase Inhibition: 3-Nitro-4-phenylmethoxybenzamide Exhibits 180 µM IC₅₀
3-Nitro-4-phenylmethoxybenzamide (CHEMBL165865) inhibits human placental alkaline phosphatase with an IC₅₀ of 180 µM (1.80E+5 nM) in the presence of 10 mM p-nitrophenyl phosphate [1]. This moderate potency distinguishes it from structurally related benzamide derivatives, such as CHEMBL3092295, which exhibits IC₅₀ >400 µM against the same enzyme [2].
| Evidence Dimension | Inhibition of human placental alkaline phosphatase |
|---|---|
| Target Compound Data | IC₅₀ = 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | CHEMBL3092295 (structurally related benzamide derivative): IC₅₀ >4.00E+5 nM (>400 µM) |
| Quantified Difference | Target compound is at least 2.2-fold more potent (lower IC₅₀) |
| Conditions | 50% inhibition of human placental alkaline phosphatase, substrate: 10 mM p-nitrophenyl phosphate, pH not specified. |
Why This Matters
Procurement of the specific nitro-benzyloxy substitution pattern is essential for reproducible alkaline phosphatase inhibition assays; alternative analogs yield significantly reduced potency.
- [1] BindingDB. (n.d.). BDBM50404871 (CHEMBL165865). Affinity Data: IC50 1.80E+5 nM for human placental alkaline phosphatase. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50443976 (CHEMBL3092295). Affinity Data: IC50 >4.00E+5 nM for human placental alkaline phosphatase. BindingDB. View Source
